3-Methoxyazetidin-1-amine

Description

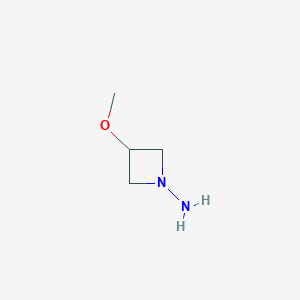

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyazetidin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-7-4-2-6(5)3-4/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLMPXFGOPUFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312458 | |

| Record name | 3-Methoxy-1-azetidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-07-3 | |

| Record name | 3-Methoxy-1-azetidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1-azetidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Methoxyazetidin 1 Amine

Nucleophilic Characteristics of the Primary Amine at N-1

The lone pair of electrons on the nitrogen atom of the primary amine group at the N-1 position imparts significant nucleophilic character to the molecule. This allows 3-Methoxyazetidin-1-amine to readily participate in a variety of reactions with electrophilic species.

N-Alkylation Reactions and Quaternization

Primary amines are known to undergo N-alkylation when treated with alkylating agents such as alkyl halides or sulfates. In the case of this compound, reaction with an alkyl halide (R-X) is expected to proceed via a nucleophilic substitution mechanism, likely SN2, to yield the corresponding secondary amine. Further alkylation can lead to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. The propensity for overalkylation can be a challenge in these reactions, often leading to a mixture of products. The use of specific catalysts and reaction conditions, such as employing dimethyl carbonate (DMC) over bimetallic nanoparticles, can offer a more environmentally benign and selective route to N-methylation.

Reductive amination provides an alternative and often more controllable method for N-alkylation. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Catalytic hydrogenation is a common method for the reduction step.

The quaternization process involves the reaction of the tertiary amine with an additional equivalent of an alkylating agent to form a quaternary ammonium salt. These salts are ionic compounds with distinct properties and applications.

Table 1: Products of N-Alkylation and Quaternization of this compound

| Reactant | Product | Reaction Type |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | N-Alkylation |

| Alkyl Halide (excess) | Tertiary Amine | N-Alkylation |

| Alkyl Halide (excess) | Quaternary Ammonium Salt | Quaternization |

| Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Reductive Amination |

N-Acylation Reactions

The primary amine of this compound is readily acylated by reaction with acylating agents such as acyl chlorides, acid anhydrides, or esters to form stable amide derivatives. This reaction is a fundamental transformation in organic synthesis and is widely used for the protection of amine groups or for the synthesis of more complex molecules. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of acyl chlorides and anhydrides often necessitates the use of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).

Alternative and milder methods for N-acylation have been developed to avoid the use of harsh reagents. For instance, the use of thioacids mediated by copper sulfate (B86663) offers a highly selective method for N-acylation under neutral conditions. Enzymatic methods, utilizing lipases, also provide a chemoselective approach to N-acylation.

Table 2: Common Acylating Agents and Products for N-Acylation of this compound

| Acylating Agent | Product | Byproduct |

|---|---|---|

| Acyl Chloride (RCOCl) | Amide | HCl |

| Acid Anhydride ((RCO)₂O) | Amide | Carboxylic Acid |

| Ester (RCOOR') | Amide | Alcohol |

| Thioacid (RCOSH) | Amide | H₂S |

Condensation Reactions with Carbonyl Compounds (Imine and Enamine Formation)

This compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where the water formed as a byproduct is removed to drive the equilibrium towards the product. The formation of the imine involves the initial nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

In cases where the carbonyl compound has an α-hydrogen, the initially formed imine can tautomerize to form an enamine. The position of the equilibrium between the imine and the enamine depends on the substitution pattern and the reaction conditions. These condensation reactions are crucial in various synthetic pathways, as the resulting imines and enamines can themselves serve as versatile intermediates for further transformations.

Transformations Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring in this compound is strained, making it susceptible to ring-opening reactions under certain conditions. The ring can also potentially undergo expansion or contraction to form other heterocyclic systems.

Ring Opening Reactions

The azetidine ring can be opened by various nucleophiles, often under acidic or catalytic conditions. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring and the attacking nucleophile. For instance, in the presence of a strong acid, the ring nitrogen can be protonated, activating the ring towards nucleophilic attack. The attack can occur at either of the ring carbons adjacent to the nitrogen, leading to different ring-opened products. The presence of the methoxy (B1213986) group at the 3-position can also influence the regioselectivity of the attack due to electronic and steric effects.

Ring Expansion and Contraction Methodologies

While specific examples for this compound are not detailed in the literature, general methodologies for the ring expansion and contraction of azetidine derivatives exist. Ring expansion could potentially be achieved through reactions that involve the incorporation of an additional atom into the ring. For example, rearrangement reactions initiated by the exocyclic amine or the methoxy group could lead to the formation of five- or six-membered rings.

Ring contraction of azetidines is less common but could be envisaged under specific photochemical or thermal conditions, potentially leading to the formation of highly strained three-membered aziridine (B145994) rings. However, such transformations would require significant activation energy due to the increase in ring strain.

A comprehensive search for scholarly articles and research data on the chemical compound "this compound" has been conducted. Unfortunately, specific studies detailing the kinetic and thermodynamic properties, as well as the mechanistic elucidation of its key transformations, including transition states and intermediates, are not available in the public domain.

General information on the reactivity of amines and azetidine derivatives exists; however, detailed experimental or computational data specifically for this compound is absent from the reviewed literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the reactivity and reaction mechanisms of this compound as per the requested outline due to the lack of specific research findings for this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Utility as a Core Building Block for Complex Molecules

The inherent reactivity of the azetidine (B1206935) ring, combined with the presence of a primary amine and a methoxy (B1213986) group, makes 3-Methoxyazetidin-1-amine a powerful tool for the synthesis of diverse and complex molecules.

Integration into Heterocyclic Systems (e.g., Pyrimidines, Indoles, Pyridines)

While specific literature detailing the direct use of this compound in the synthesis of pyrimidines, indoles, and pyridines is not extensively available, the general reactivity of N-aminoazetidines suggests their potential as precursors to these important heterocyclic systems. The primary amine functionality can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. Similarly, Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, could potentially be adapted to utilize this compound as the hydrazine (B178648) component, leading to novel indole derivatives. The construction of pyridine (B92270) rings often involves cyclocondensation reactions where an amine is a key component; the primary amine of this compound could serve as the nitrogen source in such transformations.

The incorporation of the 3-methoxyazetidine (B35406) moiety into these heterocyclic cores is of significant interest as it can impart unique physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules. The methoxy group also provides a handle for further functionalization.

Synthesis of Differentiated Functional Groups

The bifunctional nature of this compound allows for the synthesis of molecules with differentiated functional groups. The primary amine can be selectively acylated, alkylated, or used in reductive amination reactions, while the methoxy group can potentially be cleaved to reveal a hydroxyl group for further manipulation. This orthogonal reactivity is highly valuable in multi-step syntheses, enabling the introduction of various functionalities in a controlled manner.

For instance, acylation of the primary amine followed by modification of the methoxy group could lead to a variety of substituted azetidine derivatives. These derivatives can then be used as building blocks in the synthesis of more complex molecules, where the azetidine ring serves as a rigid scaffold.

Scaffold for Ligand and Organocatalyst Design

The rigid four-membered ring of azetidine makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The defined spatial orientation of substituents on the azetidine ring can create a well-defined chiral environment, which is crucial for stereoselective catalysis.

Chiral Ligand Development

While specific examples of chiral ligands derived from this compound are not prominently reported, the potential for its use in this area is significant. Resolution of racemic this compound or asymmetric synthesis would provide access to enantiomerically pure starting materials. These chiral building blocks could then be elaborated into bidentate or polydentate ligands for transition metal catalysis. The nitrogen atom of the azetidine ring and the exocyclic amine can both act as coordination sites for metal ions, and the methoxy group can be modified to introduce other coordinating moieties.

Organocatalytic Systems based on Azetidine Amines

Azetidine-based amines have been explored as organocatalysts, particularly in asymmetric synthesis. The primary amine of this compound can participate in enamine or iminium ion catalysis, fundamental activation modes in organocatalysis. The rigidity of the azetidine ring can influence the stereochemical outcome of these reactions. Although specific studies focusing on this compound as an organocatalyst are not widely available, the broader class of chiral azetidines has shown promise in various asymmetric transformations.

Precursors for Advanced Pharmaceutical Intermediates

The unique structural features of the 3-methoxyazetidine moiety have made it an attractive component in the design of novel pharmaceutical agents. Its incorporation can lead to compounds with improved pharmacological profiles.

3-Methoxyazetidine hydrochloride, a salt of the parent amine, is utilized in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists. chemicalbook.com These compounds are being investigated for the treatment of cognitive disorders. This application highlights the role of the 3-methoxyazetidine core as a key structural element in medicinally relevant compounds. The azetidine ring can serve as a bioisosteric replacement for other cyclic systems, offering a different conformational constraint and potentially leading to improved target binding and pharmacokinetic properties.

Role in Materials Science Research

Monomer for the Synthesis of Novel Polymeric Materialsacs.org

3-Methoxyazetidin-1-amine, with its primary amino group, can potentially act as a monomer in polymerization reactions. For example, it could be used in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the 3-methoxyazetidine (B35406) moiety as a repeating unit in the polymer backbone, which could impart unique properties to the material. Anionic ring-opening polymerization of N-substituted azetidines has been reported, suggesting another potential route to novel polymers. nih.gov

Design of Functionalized Materials with Specific Properties

The incorporation of the 3-methoxyazetidine unit into a polymer can be used to tailor the properties of the resulting material. The polar methoxy (B1213986) and amino groups can influence properties such as solubility, hydrophilicity, and thermal stability. Furthermore, the azetidine (B1206935) ring itself can introduce a degree of rigidity into the polymer chain, affecting its mechanical properties. The primary amino group in the monomer could also serve as a site for post-polymerization modification, allowing for the introduction of further functionalities and the creation of materials with specific and tunable properties.

Computational and Theoretical Studies of 3 Methoxyazetidin 1 Amine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

For instance, DFT calculations could be employed to optimize the geometry of the molecule, yielding precise information about the puckering of the azetidine (B1206935) ring and the preferred orientation of the methoxy (B1213986) and amine substituents. Such studies on other azetidine derivatives have shown that the four-membered ring is not planar, and its conformation is influenced by the nature of its substituents. nih.gov The calculated geometric parameters can be compared with experimental data, if available, to validate the computational model.

Beyond the molecular structure, quantum chemical methods can elucidate the electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-Methoxyazetidin-1-amine, the nitrogen atoms of the amine group and the azetidine ring, as well as the oxygen atom of the methoxy group, would be expected to be electron-rich centers.

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of the compound. ekb.eg A smaller gap generally suggests higher reactivity. For other heterocyclic amines, these calculations have been used to predict their metabolic pathways and potential to form DNA adducts. nih.govresearchgate.net

Table 1: Hypothetical DFT Calculated Properties of this compound

| Property | Calculated Value |

| C-N Bond Length (ring) | 1.47 Å |

| C-C Bond Length (ring) | 1.55 Å |

| Azetidine Ring Puckering Angle | 25° |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

Reaction Pathway Analysis and Mechanistic Predictions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the prediction of reaction outcomes. thescience.dev For this compound, this can be particularly useful in understanding its stability and potential transformations.

One area of interest is the potential for ring-opening reactions, a common characteristic of strained four-membered rings like azetidine. nih.govmagtech.com.cnacs.org Theoretical calculations can be used to model the reaction of this compound with various reagents, such as nucleophiles or electrophiles, to determine the most likely pathways for ring cleavage. By calculating the energy profiles of different reaction coordinates, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. Studies on other azetidine derivatives have shown that both oxidation and reduction can significantly lower the energy barrier for ring-opening. mdpi.comnih.gov

Furthermore, computational models can be used to predict the feasibility of different synthetic routes to azetidines. mit.edu For example, the reaction of an alkene and an oxime to form an azetidine can be modeled to predict which reactant pairs will be successful. thescience.dev This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reactions.

Conformation Analysis through Molecular Dynamics Simulations

The flexibility of the azetidine ring and the rotation of its substituents mean that this compound can exist in various conformations. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule and the relative stability of different conformers.

MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the potential energy surface. For this compound, these simulations could reveal the preferred puckering of the azetidine ring and the rotational preferences of the methoxy and amine groups. Studies on proline analogues with different ring sizes have shown that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov

By analyzing the trajectories from MD simulations, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

In Silico Screening and Design for Novel Reactivity

Computational methods can be used to screen for potential applications of this compound and to design new derivatives with desired properties. This in silico approach can accelerate the discovery of new functionalities and applications.

One application of in silico screening is to predict the biological activity of a molecule. By docking the structure of this compound into the active sites of various enzymes or receptors, it is possible to predict its potential as an inhibitor or agonist. This approach has been used to screen heterocyclic amines for their potential as anticancer agents. researchgate.net For example, various azetidine derivatives have been designed and evaluated as inhibitors for specific biological targets. nih.govacs.org

In addition to predicting biological activity, computational tools can be used to design new molecules with enhanced reactivity or specific properties. By modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, it is possible to identify new compounds with improved characteristics. For example, computational modeling has been used to guide the synthesis of new azetidines with desirable pharmaceutical properties. bioquicknews.comsciencedaily.com This iterative process of design and evaluation can lead to the discovery of novel compounds with tailored functionalities.

Future Perspectives and Emerging Research Avenues

Development of Novel Reactivity and Selectivity Strategies

The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, is a double-edged sword. rsc.org While it imparts a unique reactivity profile, it also presents challenges in terms of stability and selective functionalization. Future research will undoubtedly focus on harnessing this strain energy to drive novel chemical transformations with high degrees of selectivity.

One promising area is the continued development of strain-release-driven reactions . These reactions leverage the relief of ring strain as a thermodynamic driving force to construct complex molecular architectures. For a molecule like 3-Methoxyazetidin-1-amine, this could involve reactions that open the azetidine ring to introduce new functional groups in a controlled manner. For instance, multicomponent reactions initiated by the ring-opening of azabicyclo[1.1.0]butanes, which are precursors to functionalized azetidines, have demonstrated the power of this approach to rapidly build molecular diversity. bris.ac.uknih.gov

Furthermore, the development of catalytic C-H functionalization methods for the azetidine scaffold is a significant frontier. Directing group strategies could enable the selective activation and modification of specific C-H bonds on the azetidine ring, allowing for late-stage diversification of molecules like this compound. Palladium-catalyzed intramolecular C(sp³)–H amination has already been shown to be a viable method for the synthesis of functionalized azetidines. rsc.org Future work will likely focus on expanding the scope of these reactions to include intermolecular variants and a broader range of functional groups.

Photocatalysis also presents a powerful tool for accessing novel reactivity. Visible-light-mediated aza Paternò-Büchi reactions, for example, provide a mild and efficient pathway to functionalized azetidines. springernature.comrepec.org This approach could be adapted to synthesize precursors to this compound or to directly functionalize the azetidine ring through photoredox catalysis. The ability to use light as a traceless reagent offers significant advantages in terms of sustainability and reaction control.

Emerging strategies in the synthesis and functionalization of azetidines are summarized in the table below:

| Strategy | Description | Potential Application for this compound |

| Strain-Release-Driven Reactions | Utilizing the inherent ring strain to drive chemical transformations and build molecular complexity. | Controlled ring-opening to introduce diverse functional groups. |

| Catalytic C-H Functionalization | Selective activation and modification of C-H bonds on the azetidine ring. | Late-stage diversification and synthesis of novel analogs. |

| Photocatalysis | Using visible light to promote novel chemical reactions under mild conditions. | Synthesis of precursors and direct functionalization of the azetidine core. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synthesis of complex molecules, including functionalized azetidines, is increasingly being augmented by the power of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists design and execute synthetic routes.

For a target molecule like this compound, retrosynthesis prediction algorithms can propose multiple synthetic pathways, drawing upon vast databases of known reactions. nih.govnottingham.ac.uk These programs can identify not only common disconnections but also novel and non-intuitive routes that a human chemist might overlook. This can significantly accelerate the initial stages of synthetic planning.

The integration of AI with automated synthesis platforms represents the next frontier. nih.gov An AI could design a synthetic route to this compound, predict the optimal conditions for each step, and then direct a robotic system to carry out the synthesis, purification, and analysis. This "closed-loop" approach would enable high-throughput synthesis and screening of novel azetidine derivatives for various applications.

The potential impact of AI and ML in the synthesis of functionalized azetidines is outlined below:

| AI/ML Application | Description | Benefit for this compound Synthesis |

| Retrosynthesis Prediction | Algorithmic design of synthetic routes from target molecule to starting materials. | Rapid identification of multiple and potentially novel synthetic pathways. |

| Reaction Outcome Prediction | Machine learning models that predict the yield, selectivity, and byproducts of a reaction. | Optimization of reaction conditions and reduction of experimental effort. |

| Automated Synthesis | Integration of AI-driven planning with robotic platforms for hands-off synthesis. | High-throughput synthesis and screening of derivatives. |

Broadening Scope in Functional Materials and Supramolecular Chemistry

While the primary focus for many heterocyclic compounds is in medicinal chemistry, the unique structural and electronic properties of functionalized azetidines suggest their potential for a much broader range of applications in materials science.

The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for functional polymers . rsc.org Incorporation of units like this compound into a polymer backbone could impart specific conformational constraints, leading to materials with tailored thermal, mechanical, or optical properties. The presence of the methoxy (B1213986) and amine groups also provides sites for further modification or for dictating intermolecular interactions within the polymer matrix.

The strain inherent in the azetidine ring also makes it a candidate for use in energetic materials . While this is a niche application, the high strain energy can be released, and appropriate substitution on the ring can lead to high-energy-density materials. researchgate.netresearchgate.net

In the realm of supramolecular chemistry , the amine and methoxy groups of this compound offer hydrogen bonding capabilities that could be exploited in the design of self-assembling systems. The rigid azetidine core can act as a scaffold to pre-organize these recognition sites, leading to the formation of well-defined supramolecular architectures such as cages, capsules, or gels. These assemblies could find applications in areas such as sensing, catalysis, or drug delivery.

The potential applications of functionalized azetidines in materials science are summarized below:

| Application Area | Rationale | Potential Role of this compound |

| Functional Polymers | The rigid azetidine scaffold can control polymer conformation and properties. | As a monomer to create polymers with specific thermal or mechanical characteristics. |

| Energetic Materials | The high ring strain can be released to generate energy. | As a component in the design of novel high-energy-density materials. |

| Supramolecular Chemistry | The functional groups can participate in non-covalent interactions to drive self-assembly. | As a building block for the construction of ordered supramolecular structures. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Side Products | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | m-Toluoyl chloride, DMF, 100°C | 65–75 | Unreacted amine | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 50–60 | Over-reduced byproducts |

Advanced: How can researchers optimize synthesis to minimize side-product formation?

Methodological Answer:

- Leaving Group Modulation : Use triflate or tosylate groups to accelerate substitution, reducing reaction time and impurities .

- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) improve regioselectivity in azetidine ring formation.

- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Basic: Which spectroscopic techniques reliably characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching NIST database entries .

Advanced: How to address discrepancies in reported physicochemical properties?

Methodological Answer:

- Meta-Analysis of Variance : Apply the Paule-Mandel estimator or restricted maximum likelihood (REML) to quantify between-study heterogeneity in properties like solubility or logP .

- Q-Profile Method : Calculate confidence intervals for aggregated data to resolve contradictions (e.g., conflicting melting points) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Serves as a scaffold for protease inhibitors or GPCR modulators due to its rigid azetidine core .

- Enzymology : Used in kinetic studies to probe steric effects in enzyme-substrate interactions .

Advanced: Experimental strategies for studying biological activity?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tags) to measure affinity for serotonin or dopamine receptors .

- Enzyme Inhibition : Employ fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition constants (Kᵢ) in real time .

Basic: Ensuring reproducibility in synthesis across labs

Methodological Answer:

- Standardized Protocols : Pre-dry solvents and reagents to control moisture-sensitive steps .

- Inter-Lab Validation : Share representative NMR spectra and HPLC traces via platforms like Zenodo or Figshare for cross-verification .

Advanced: Systematic review methodologies for heterogeneous data

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.